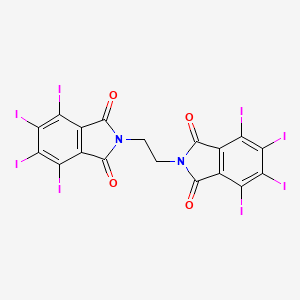
2,2'-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione) is a complex organic compound characterized by the presence of multiple iodine atoms and isoindole structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione) typically involves the following steps:
Formation of Isoindole-1,3(2H)-dione: The initial step involves the synthesis of isoindole-1,3(2H)-dione through the reaction of phthalic anhydride with ammonia.
Iodination: The isoindole-1,3(2H)-dione is then subjected to iodination using iodine and a suitable oxidizing agent, such as potassium iodate, to introduce iodine atoms at the 4, 5, 6, and 7 positions.
Coupling Reaction: The iodinated isoindole-1,3(2H)-dione is then coupled with ethane-1,2-diol under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove iodine atoms or reduce the isoindole ring.
Substitution: Halogen substitution reactions can replace iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide or thiolates can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state isoindole derivatives, while reduction can produce deiodinated or reduced isoindole compounds.
科学研究应用
2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging and diagnostic purposes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialized coatings and polymers.
作用机制
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione) involves its interaction with molecular targets and pathways, such as:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to therapeutic effects.
Radical Generation: The presence of iodine atoms can facilitate the generation of reactive radicals, contributing to its biological activity.
相似化合物的比较
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetrafluoro-1H-isoindole-1,3(2H)-dione): Similar structure but with fluorine atoms instead of iodine.
2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione): Contains chlorine atoms instead of iodine.
2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetrabromo-1H-isoindole-1,3(2H)-dione): Bromine atoms replace iodine in this compound.
Uniqueness
The uniqueness of 2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione) lies in its high iodine content, which imparts distinct chemical and biological properties. The iodine atoms enhance its radiolabeling potential and contribute to its reactivity in various chemical reactions.
属性
CAS 编号 |
869639-12-3 |
|---|---|
分子式 |
C18H4I8N2O4 |
分子量 |
1327.5 g/mol |
IUPAC 名称 |
4,5,6,7-tetraiodo-2-[2-(4,5,6,7-tetraiodo-1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H4I8N2O4/c19-7-3-4(8(20)12(24)11(7)23)16(30)27(15(3)29)1-2-28-17(31)5-6(18(28)32)10(22)14(26)13(25)9(5)21/h1-2H2 |
InChI 键 |
XMWUAAHDWPBQAB-UHFFFAOYSA-N |
规范 SMILES |
C(CN1C(=O)C2=C(C1=O)C(=C(C(=C2I)I)I)I)N3C(=O)C4=C(C3=O)C(=C(C(=C4I)I)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


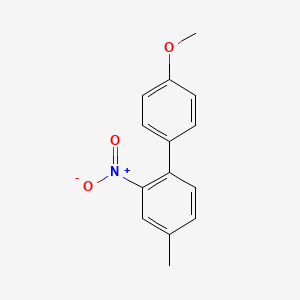
![N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide](/img/structure/B12528614.png)
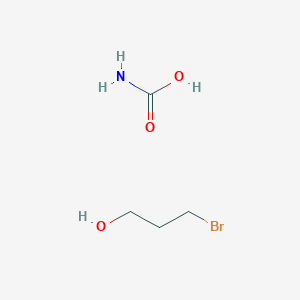
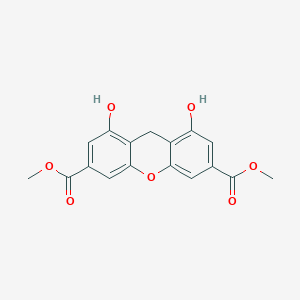
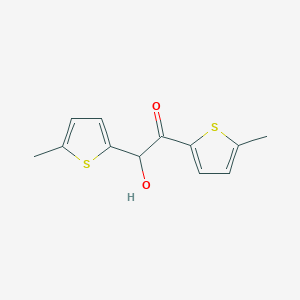

![Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane](/img/structure/B12528633.png)
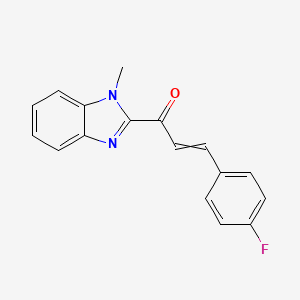

![2-Methyl-N-{[4-(propan-2-yl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12528651.png)
![3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12528663.png)
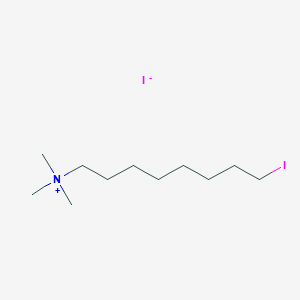
![3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile](/img/structure/B12528667.png)

